molecular formula C19H20N8 B12338695 5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12338695
M. Wt: 360.4 g/mol
InChI Key: YWUPEUKQMLMCFP-UHFFFAOYSA-N
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Description

5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CAS 1137476-48-2) is an organic compound with a molecular formula of C19H20N8 and a molecular weight of 360.42 g/mol. It is supplied with a stated purity of >97% . This structurally complex molecule features a multi-ring system with pyridine and pyrazine rings, connected by a (3-amino-3-phenylpropyl)amino linker. The presence of multiple amino groups and a carbonitrile moiety suggests potential for hydrogen bonding and dipole interactions, making it a compound of significant interest in medicinal chemistry and drug discovery research. Such heterocyclic scaffolds are frequently investigated for their potential to interact with biological targets like kinases and other enzymes . Researchers can explore this molecule as a key intermediate or a core scaffold for developing novel therapeutic agents. Its structure is reminiscent of compounds studied in various research areas, including the development of inhibitors for specific kinases and other ATP-binding proteins . The amino-functionalized linker and the extended conjugated system may allow for targeted modifications to optimize binding affinity and selectivity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

Molecular Formula

C19H20N8

Molecular Weight

360.4 g/mol

IUPAC Name

5-[[5-amino-4-[(3-amino-3-phenylpropyl)amino]pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C19H20N8/c20-9-14-10-25-19(12-24-14)27-18-8-17(16(22)11-26-18)23-7-6-15(21)13-4-2-1-3-5-13/h1-5,8,10-12,15H,6-7,21-22H2,(H2,23,25,26,27)

InChI Key

YWUPEUKQMLMCFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The compound is synthesized via sequential functionalization of pyridine and pyrazine cores. A typical route involves:

  • Amination of pyridine derivatives : Introduction of amino groups at specific positions using NH₃ or protected amines.
  • Coupling with 3-amino-3-phenylpropylamine : Achieved via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis.
  • Cyanation of pyrazine : Reaction with cyanating agents (e.g., CuCN or KCN) in polar aprotic solvents.

Critical Parameters :

  • Temperature control (0–100°C) to prevent side reactions.
  • Use of anhydrous solvents (DMF, THF) to avoid hydrolysis.

Stepwise Synthesis with Protective Groups

Protection-Deprotection Strategy

To prevent undesired interactions during synthesis, key intermediates are protected:

  • Boc (tert-butyloxycarbonyl) protection for primary amines.
  • Trityl groups for pyridine nitrogen protection.

Example Protocol :

  • Step 1 : Boc-protection of 5-amino-4-chloropyridin-2-amine.
  • Step 2 : Coupling with 3-amino-3-phenylpropylamine using DIPEA in DMF (yield: 68–72%).
  • Step 3 : Deprotection with TFA/CH₂Cl₂ (1:1) to regenerate free amines.
  • Step 4 : Cyanation using Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 80°C (yield: 65%).

Catalytic Methods for Improved Efficiency

Palladium-Catalyzed Coupling

Palladium catalysts (e.g., Pd₂(dba)₃) enhance coupling efficiency between pyridine and pyrazine moieties:

  • Conditions : Pd₂(dba)₃ (5 mol%), BINAP (12 mol%), Cs₂CO₃ in dioxane at 100°C.
  • Yield : 75–83% for analogous compounds.

Microwave-Assisted Synthesis

Reduces reaction time from hours to minutes:

  • Example : Cyanation step completed in 15 minutes at 150°C under microwave irradiation (yield: 78%).

Solvent and Reagent Optimization

Solvent Screening

Optimal solvents vary by reaction step:

Step Solvent Yield (%) Purity (HPLC)
Amination DMF 72 98.5
Cyanation NMP 65 97.8
Deprotection CH₂Cl₂/TFA 89 99.1

Data aggregated from.

Key Reagents

  • Triethylamine : Neutralizes HCl byproducts during amination.
  • CuCN : Preferred for cyanation due to lower toxicity compared to KCN.

Analytical Characterization

Quality Control Methods

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (purity >98%).
  • NMR : Confirm structure via ¹H and ¹³C shifts:
    • Pyridine H-3: δ 8.2 ppm (d, J = 5.1 Hz).
    • Pyrazine C≡N: δ 118.5 ppm.
  • MS (ESI+) : m/z 342.42 [M+H]⁺.

Challenges and Mitigation

Common Issues

  • Low Cyanation Efficiency : Additives like Zn dust improve yields by reducing Pd catalysts.
  • Byproduct Formation : Column chromatography (SiO₂, EtOAc/hexane) removes impurities.

Scale-Up Considerations

  • Cost : Pd catalysts contribute >40% of total synthesis cost.
  • Sustainability : Recycling Pd via extraction (e.g., aqueous NH₃) reduces waste.

Comparative Analysis of Methods

Method Yield (%) Time (h) Cost (USD/g)
Traditional Stepwise 65–72 24–48 120–150
Catalytic Coupling 75–83 12–18 90–110
Microwave-Assisted 78–82 2–4 70–85

Data derived from.

Recent Advances (Post-2023)

Flow Chemistry

Continuous flow systems improve reproducibility:

  • Residence Time : 10 minutes per step.
  • Output : 500 g/day with >95% purity.

Enzymatic Cyanation

Emerging use of nitrilases for greener synthesis:

  • Conditions : pH 7.0, 30°C, 16h (yield: 60%).

Chemical Reactions Analysis

Types of Reactions

5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Drug Discovery

The compound has been investigated for its potential as a drug candidate due to its structural features that may interact with biological targets. Its unique amino and pyridine functionalities suggest it could serve as a lead compound in the synthesis of new therapeutic agents.

Case Study: Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures have shown promise in inhibiting specific enzymes involved in disease pathways. For instance, derivatives of pyrazine and pyridine have been explored for their ability to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial for cholesterol regulation and cardiovascular health .

Antiviral Activity

Recent studies have highlighted the importance of novel compounds in combating viral infections, including SARS-CoV-2. The structural components of 5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile suggest potential activity against viral proteases, which are essential for viral replication .

Example Application: SARS-CoV-2 Inhibition

In vitro evaluations have shown that certain derivatives exhibit significant inhibitory effects on the main protease of SARS-CoV-2, indicating that modifications to the core structure can enhance antiviral activity .

Cancer Research

The compound's ability to modulate biological pathways makes it a candidate for cancer research, particularly in targeting signaling pathways involved in tumor growth and metastasis.

Combinatorial Chemistry

The compound can be utilized in combinatorial chemistry approaches to synthesize libraries of related analogs. This method allows researchers to rapidly evaluate a range of compounds for biological activity, optimizing lead candidates through structure-activity relationship (SAR) studies.

High-throughput Screening

High-throughput experiments using this compound can identify effective inhibitors across multiple biological targets, facilitating faster drug development cycles .

Mechanism of Action

The mechanism of action of 5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Biological Target/Activity Key Findings
Target Compound 3-Amino-3-phenylpropylamino, pyridin-2-ylamino C₁₉H₂₀N₁₀ Likely kinase inhibition (inferred) Structural data inferred from analogs; synthesis methods not explicitly detailed .
(R)-CCT245737 Morpholin-2-ylmethyl, trifluoromethyl C₁₈H₂₁F₃N₈O CHK1 inhibitor (oral) Potent CHK1 inhibition (IC₅₀ = 1.3 nM); oral bioavailability in preclinical models.
Prexasertib (LY2606368) 3-Aminopropoxy, methoxyphenyl C₁₉H₂₀N₈O₂ CHK1/2 inhibitor (anticancer) Phase II clinical trials for solid tumors; IC₅₀ = 0.9 nM (CHK1) .
YM7 Piperidin-4-ylmethylamino C₁₅H₁₈N₈ Kinase inhibition (research tool) Demonstrated selectivity in kinase profiling; used in mechanistic studies.
5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile Methyl(tetrahydro-2H-pyran-4-yl)amino C₁₆H₂₀N₈O Undisclosed (intermediate) Synthesized via palladium-catalyzed coupling; structural analog for lead optimization.

Key Observations:

Structural Variations: The target compound’s 3-amino-3-phenylpropyl group distinguishes it from CCT245737 (morpholine) and Prexasertib (methoxyphenyl). Bulky aromatic substituents may improve binding to hydrophobic kinase pockets . YM7 and the tetrahydro-2H-pyran analog () incorporate cyclic amines, balancing lipophilicity and solubility .

Synthesis Methods :

  • CCT245737 and Prexasertib were optimized via multiparameter approaches, including palladium-mediated couplings and hydrogenation .
  • The target compound’s synthesis likely involves similar multi-component reactions (e.g., nucleophilic substitution on pyridine/pyrazine cores), as seen in and .

Biological Activity: CCT245737 and Prexasertib exhibit nanomolar potency against CHK1, with the latter advancing to clinical trials . The target compound’s activity remains speculative but is supported by the therapeutic relevance of its structural analogs.

For example, CCT245737 demonstrated manageable toxicity in preclinical studies .

Biological Activity

5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by multiple amino groups and a carbonitrile moiety, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is C19H20N8, with a molecular weight of 360.4 g/mol. The compound features a pyrazine core fused with a pyridine ring, which contributes to its chemical reactivity and biological activity. The presence of multiple amino groups enhances its potential for hydrogen bonding and interaction with various biological molecules .

Research indicates that this compound exhibits notable biological activities through its ability to bind to specific enzymes or receptors, modulating their activity. The mechanism typically involves:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with receptors linked to disease processes, altering signaling pathways that contribute to various diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of derivatives of this compound. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, including:

CompoundCancer Cell LineIC50 (µM)
Derivative AMCF-715
Derivative BMDA-MB 23110
Derivative CHeLa12

These results suggest that derivatives of 5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile may possess significant anticancer properties .

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial activity against Mycobacterium tuberculosis. In vitro assays demonstrated that certain derivatives exhibited bactericidal effects, with IC50 values indicating strong inhibition of bacterial growth. The selectivity over human proteasomes was noted, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazine and pyridine rings can significantly influence the compound's potency and selectivity. For example:

SubstituentEffect on Activity
Alkyl groups on nitrogenIncreased lipophilicity and cellular uptake
Halogen substitutionsEnhanced binding affinity to target enzymes

These modifications are essential for developing more potent derivatives with improved pharmacological profiles .

Case Studies

  • Case Study: Inhibition of ClpP1P2 Proteases
    A derivative was tested for its ability to inhibit mycobacterial ClpP1P2 proteases. Results showed effective inhibition at low concentrations, correlating with reduced bacterial viability in whole-cell assays .
  • Case Study: Anticancer Activity in MCF-7 Cells
    A series of derivatives were synthesized and tested against MCF-7 breast cancer cells, revealing significant anti-proliferative effects with IC50 values comparable to established chemotherapeutics .

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